S-tert-butyl cyclopropanecarbothioate
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Overview
Description
S-tert-butyl cyclopropanecarbothioate: is an organic compound characterized by the presence of a tert-butyl group attached to a cyclopropane ring, which is further connected to a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl cyclopropanecarbothioate typically involves the reaction of tert-butyl thiol with cyclopropanecarboxylic acid derivatives. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability . The use of sustainable and environmentally friendly methods is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
S-tert-butyl cyclopropanecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-tert-butyl cyclopropanecarbothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-tert-butyl cyclopropanecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: This compound shares the tert-butyl group but differs in its functional groups and reactivity.
1,3-Bis-tert-butyl thioethers: These compounds have similar sulfur-containing groups but differ in their overall structure and applications.
Uniqueness
S-tert-butyl cyclopropanecarbothioate is unique due to its combination of a cyclopropane ring and a carbothioate group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable .
Properties
CAS No. |
58058-56-3 |
---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
S-tert-butyl cyclopropanecarbothioate |
InChI |
InChI=1S/C8H14OS/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 |
InChI Key |
WGDFGIWLKSWMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)C1CC1 |
Origin of Product |
United States |
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